A2A Receptor Binding Affinity: 2-Hexynyladenosine vs. 2-Octynyladenosine and NECA
In competitive radioligand binding assays using [3H]NECA in rat striatal membranes, 2-hexynyladenosine (2-H-Ado) exhibited a Ki of 4.1 nM for A2 receptors, approximately 3-fold higher affinity than its closest alkynyl homolog 2-octynyladenosine (2-O-Ado; Ki = 12.1 nM). The A2/A1 selectivity ratio for 2-H-Ado was 36-fold (A1 Ki = 146 nM), compared to 17-fold for 2-O-Ado [1].
| Evidence Dimension | A2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4.1 nM |
| Comparator Or Baseline | 2-O-Ado (12.1 nM); NECA (Ki approximately 10-15 nM range per rank order) |
| Quantified Difference | 2-H-Ado affinity is 2.95-fold higher than 2-O-Ado; A2/A1 selectivity ratio is 36-fold for 2-H-Ado vs. 17-fold for 2-O-Ado |
| Conditions | Rat striatal membranes, [3H]NECA radioligand displacement assay |
Why This Matters
Higher A2A affinity and superior A2/A1 selectivity reduce the risk of A1-mediated bradycardia in cardiovascular studies, making 2-H-Ado the preferred tool for isolating A2A-mediated effects.
- [1] Abiru T, Yamaguchi T, Watanabe Y, et al. The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors. Eur J Pharmacol. 1991;196(1):69-76. View Source
